

Deudomperidone vs. Domperidone: A Comprehensive Pharmacokinetic Profile

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102), a deuterated form of domperidone, is a peripherally selective dopamine D2/D3 receptor antagonist in development for the treatment of gastroparesis. Deuteration, the strategic replacement of hydrogen with deuterium atoms, has been employed to alter the metabolic pathway of domperidone, resulting in a distinct pharmacokinetic (PK) profile. This modification is designed to improve upon the safety and therapeutic window of domperidone by reducing peak plasma concentrations (Cmax) and extending the drug's half-life (t½), thereby minimizing the risk of adverse effects such as QT prolongation. This guide provides a detailed comparison of the pharmacokinetic profiles of **deudomperidone** and domperidone, incorporating available clinical trial data, experimental methodologies, and a visual representation of the metabolic pathway modification.

Introduction to Deudomperidone and the Rationale for Deuteration

Domperidone is an established prokinetic and antiemetic agent used in many countries for the management of gastroparesis and nausea. However, its use has been associated with concerns regarding cardiac safety, specifically QT interval prolongation, which is linked to high peak plasma concentrations. **Deudomperidone** was developed to address this limitation. The substitution of hydrogen with deuterium at specific metabolic sites creates a stronger chemical



bond, which can slow down the rate of metabolism by cytochrome P450 enzymes, primarily CYP3A4 for domperidone.[1] This "kinetic isotope effect" is the fundamental principle behind the altered pharmacokinetic profile of **deudomperidone**. The intended outcome is a more favorable safety profile, allowing for chronic use in conditions like gastroparesis.[2][3][4][5]

Comparative Pharmacokinetic Parameters

Clinical studies have demonstrated significant differences in the pharmacokinetic profiles of **deudomperidone** and domperidone. While specific quantitative data for **deudomperidone** from head-to-head comparative studies are not yet fully published, results from Phase 1 single and multiple ascending dose studies, as well as a thorough QT study, have provided a clear qualitative and partially quantitative picture of its altered pharmacokinetics.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for both **deudomperidone** and domperidone from various clinical trials. It is important to note that the data are compiled from separate studies and direct comparison should be made with caution.

Table 1: Pharmacokinetic Parameters of **Deudomperidone** (CIN-102) in Healthy Volunteers

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t½ (hr)	Study Type
30 mg	Data not publicly available	Data not publicly available	Data not publicly available	> Twice that of domperidone	Thorough QT Study[2][6]
100 mg	Data not publicly available	Data not publicly available	Data not publicly available	> Twice that of domperidone	Thorough QT Study[2][6]
5-120 mg	Substantially reduced vs. domperidone	Data not publicly available	Data not publicly available	> Twice that of domperidone	Phase 1 SAD[6]
up to 60 mg BID	Substantially reduced vs. domperidone	Data not publicly available	Data not publicly available	> Twice that of domperidone	Phase 1 MAD[6]



Table 2: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers

Dose	Formulation	Cmax (ng/mL) (Mean ± SD)	Tmax (hr) (Mean ± SD)	t½ (hr) (Mean ± SD)	Study
10 mg	Tablet	17.13 ± 9.62	0.87 ± 0.58	Not explicitly stated	[7]
20 mg	Tablet (base)	18.8 (mean)	0.9 (mean)	12.6 - 16.0 (range)	[2][3]
20 mg	Tablet (maleate)	15.0 (mean)	1.2 (mean)	12.6 - 16.0 (range)	[2][3]
20 mg	Solution	20.7 (mean)	0.6 (mean)	12.6 - 16.0 (range)	[2][3]
20 mg	Tablet	50 ± 32	0.8 ± 0.7	7.8 ± 1.6	

Key Pharmacokinetic Differences

- Cmax (Maximum Plasma Concentration): Deudomperidone exhibits a substantially lower
 Cmax compared to therapeutic doses of non-deuterated domperidone.[6] This blunted peak
 concentration is a key design feature aimed at reducing the risk of concentration-dependent
 adverse effects, such as cardiac arrhythmias.[2][5][8]
- t½ (Half-life): The elimination half-life of **deudomperidone** is more than double that of domperidone.[6] This prolonged half-life allows for more sustained plasma concentrations, potentially leading to a more consistent therapeutic effect and less frequent dosing.
- AUC (Area Under the Curve): While specific AUC data for deudomperidone is not yet available, the extended half-life suggests a potentially larger AUC compared to an equivalent dose of domperidone, indicating greater overall drug exposure over time.

Experimental Protocols

The methodologies employed in the clinical evaluation of **deudomperidone** and domperidone are crucial for understanding and comparing their pharmacokinetic profiles.



Deudomperidone (CIN-102) Clinical Trials

- Phase 1 Single Ascending Dose (SAD) Study: Healthy subjects received single doses of deudomperidone ranging from 5 mg to 120 mg to evaluate safety, tolerability, and pharmacokinetics.[6]
- Phase 1 Multiple Ascending Dose (MAD) Study: Healthy subjects received multiple doses of deudomperidone up to 60 mg twice daily to assess the pharmacokinetic profile at steady state and further evaluate safety.[6]
- Thorough QT/QTc Study: A randomized, double-blind, placebo- and active-controlled, single-dose, crossover study was conducted in healthy subjects to assess the effect of therapeutic (30 mg) and supratherapeutic (100 mg) doses of **deudomperidone** on cardiac repolarization.[2][8] Plasma samples were collected to analyze the pharmacokinetic profile of **deudomperidone**.

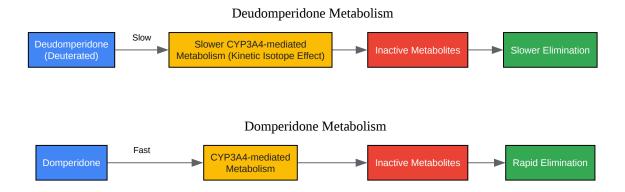
Domperidone Bioavailability and Bioequivalence Studies

- Study Design: A typical study design for assessing the pharmacokinetics of domperidone is a randomized, single-dose, two-way crossover study in healthy volunteers under fasting conditions.[7]
- Dosing and Sample Collection: Following administration of a single oral dose (e.g., 10 mg or 20 mg), serial blood samples are collected over a period of 48 to 72 hours.[7]
- Bioanalytical Method: Plasma concentrations of domperidone are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This method offers high sensitivity and specificity for the quantification of domperidone in biological matrices. The lower limit of quantification (LLOQ) for domperidone in plasma is often in the range of 0.1 to 1 ng/mL.

Signaling Pathways and Experimental Workflows Deuteration and its Impact on Domperidone Metabolism



The deuteration of domperidone directly influences its metabolic pathway, leading to the observed changes in its pharmacokinetic profile. The following diagram illustrates this concept.



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Caption: Impact of Deuteration on Domperidone Metabolism.

Pharmacokinetic Study Workflow

The workflow for a typical pharmacokinetic study involves several key stages, from volunteer recruitment to data analysis.



Healthy Volunteer Recruitment & Screening Drug Administration (Deudomperidone or Domperidone)

Pharmacokinetic Study Workflow

Serial Blood Sample
Collection

Plasma Sample Analysis
(LC-MS/MS)

Pharmacokinetic Parameter Calculation (Cmax, AUC, t½)

Data Interpretation & Reporting

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Caption: Standard Workflow for a Clinical Pharmacokinetic Study.

Conclusion

The deuteration of domperidone to create **deudomperidone** results in a significantly altered and potentially more favorable pharmacokinetic profile. The key advantages of **deudomperidone** include a blunted peak plasma concentration and a prolonged elimination half-life. These modifications are intended to reduce the risk of concentration-dependent adverse effects, particularly cardiac toxicity, and may allow for a more sustained therapeutic



effect with less frequent dosing. While further publication of detailed quantitative data from comparative clinical trials is anticipated, the current evidence strongly suggests that **deudomperidone** represents a promising therapeutic alternative to domperidone for the chronic management of gastroparesis and other gastrointestinal motility disorders. The ongoing and completed clinical trials will provide a more definitive understanding of the clinical implications of these pharmacokinetic differences.

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